molecular formula C21H19N3O4S2 B2804695 N-{2-[5-(2-hydroxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 921043-18-7

N-{2-[5-(2-hydroxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No.: B2804695
CAS No.: 921043-18-7
M. Wt: 441.52
InChI Key: YKDXXBFHCNNCMC-UHFFFAOYSA-N
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Description

N-{2-[5-(2-Hydroxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a pyrazoline derivative featuring a 4,5-dihydro-1H-pyrazole core substituted with three distinct functional groups:

  • Position 1: A thiophene-2-carbonyl group, contributing aromaticity and electron-withdrawing properties.
  • Position 3: A phenyl group linked to a methanesulfonamide moiety, which may enhance solubility and biological interactions.

Properties

IUPAC Name

N-[2-[3-(2-hydroxyphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S2/c1-30(27,28)23-16-9-4-2-7-14(16)17-13-18(15-8-3-5-10-19(15)25)24(22-17)21(26)20-11-6-12-29-20/h2-12,18,23,25H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKDXXBFHCNNCMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC=C1C2=NN(C(C2)C3=CC=CC=C3O)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[5-(2-hydroxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a β-keto ester or diketone under acidic or basic conditions.

    Introduction of the thienylcarbonyl group: This step involves the acylation of the pyrazole ring with a thienylcarbonyl chloride in the presence of a base such as pyridine.

    Attachment of the hydroxyphenyl group: This can be done through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the hydroxyphenyl group with the thienylcarbonyl-pyrazole intermediate in the presence of a palladium catalyst.

    Introduction of the methanesulfonamide group: This final step involves the reaction of the hydroxyphenyl-thienylcarbonyl-pyrazole intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[5-(2-hydroxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form a quinone derivative.

    Reduction: The thienylcarbonyl group can be reduced to form a thienylmethyl group.

    Substitution: The methanesulfonamide group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Thienylmethyl derivatives.

    Substitution: Various substituted methanesulfonamide derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities due to its unique chemical structure, which incorporates both pyrazole and thiophene moieties. These activities include:

  • Anticancer Properties : Research indicates that pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to N-{2-[5-(2-hydroxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide have shown effectiveness against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Activity : The compound's structural components suggest potential efficacy against bacterial strains. Studies have demonstrated that pyrazole derivatives can exhibit antibacterial properties, making them candidates for further development as antimicrobial agents .
  • Anti-inflammatory Effects : The presence of hydroxyl and sulfonamide groups in the structure may contribute to anti-inflammatory activities. Similar compounds have been studied for their ability to reduce inflammation markers in vitro .

Table 1: Synthesis Methods Overview

MethodDescriptionYield (%)Reference
Microwave-AssistedRapid heating to enhance reaction rates78-90
Solvent-Free ReactionsEco-friendly approach using solid-state chemistry72-97
Catalytic MCRUtilizes catalysts to improve efficiency81-91

Therapeutic Potential

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

  • Cancer Treatment : Its ability to induce apoptosis in cancer cells positions it as a potential candidate for anticancer drug development.
  • Infection Control : With demonstrated antimicrobial properties, this compound could be explored as a new antibiotic or antifungal agent.
  • Inflammatory Disease Management : The anti-inflammatory potential suggests applications in treating conditions such as arthritis or other inflammatory disorders.

Case Studies and Research Findings

Several studies have documented the effectiveness of pyrazole derivatives in clinical settings:

  • Anticancer Activity : A study highlighted a series of pyrazole compounds that significantly inhibited the growth of breast cancer cells, with IC50 values indicating potent activity comparable to established chemotherapeutics .
  • Antimicrobial Screening : Research conducted on various pyrazole derivatives demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting their potential as broad-spectrum antibiotics .
  • Inflammation Models : Experimental models have shown that certain derivatives can reduce inflammation markers by up to 50%, indicating their therapeutic viability in inflammatory diseases .

Mechanism of Action

The mechanism of action of N-{2-[5-(2-hydroxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammation or cancer progression. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Key Findings :

  • Synthesis Complexity : The target compound’s synthesis may require more steps than simpler sulfonamide derivatives (e.g., sulfonylureas in ), due to its multi-ring system .

Thiophene- vs. Thiazole-Containing Analogues

Thiophene and thiazole rings differ in electronegativity and aromatic stability, impacting molecular interactions:

Feature Thiophene (Target Compound) Thiazole ()
Aromaticity Moderately aromatic Highly aromatic (due to N/S atoms)
Electron Density Electron-rich (π-excessive) Electron-deficient (π-deficient)
Biological Relevance Common in CNS drugs Found in antivirals/antibiotics

Research Implications :

  • Thiophene’s electron-rich nature may enhance binding to hydrophobic pockets, whereas thiazole’s electron deficiency could favor polar interactions .

Methodological Comparisons

  • Structural Analysis : SHELX programs () are critical for refining crystal structures of such compounds, particularly for resolving dihydro-pyrazole conformations .
  • Electronic Property Mapping : Multiwfn () enables comparative analysis of electron localization functions (ELF) and frontier orbitals, distinguishing reactivity between sulfonamide and carbamate derivatives .

Data Tables for Comparative Analysis

Table 1: Substituent Impact on Solubility and Stability

Compound Type Substituent Solubility (Predicted) Thermal Stability
Target Compound Methanesulfonamide Moderate (polar group) High (rigid core)
Oxadiazole Derivatives () Sulfanyl-propanamide Low (non-polar chains) Moderate
Sulfonylureas () Triazine-sulfonylurea High (ionic potential) Variable

Biological Activity

N-{2-[5-(2-hydroxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a unique structure that includes a pyrazole ring fused with thiophene and phenolic groups. Its molecular formula is C18H18N2O2SC_{18}H_{18}N_{2}O_{2}S and it has a molecular weight of 342.47 g/mol. The presence of various functional groups contributes to its biological activity.

1. Anti-inflammatory Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For instance, studies have shown that certain pyrazole derivatives can inhibit the production of pro-inflammatory cytokines in cell models. A notable case involves a related compound that demonstrated an EC50 value of 18 nM in inhibiting TNFα production in THP-1 cells stimulated by lipopolysaccharide (LPS) .

2. Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to this compound. For example:

  • Cell Line Studies : Compounds with similar structures have shown cytotoxicity against various cancer cell lines. One study reported IC50 values for certain pyrazole derivatives against MCF7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer) cell lines, with values ranging from 1.1 µM to 3.3 µM .
Cell LineIC50 (µM)
MCF73.3
HCT1161.1
HepG21.6

These results indicate that the compound may interfere with cell cycle progression and induce apoptosis in cancer cells.

3. Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored extensively. A study reported that certain compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 3.55 to 6.56 μg/mL . This suggests that the compound could be effective against various bacterial infections.

Study on Inflammation Models

In a controlled study, a pyrazole derivative similar to this compound was evaluated for its anti-inflammatory effects in rat models of arthritis. The results showed a significant reduction in joint swelling and inflammatory markers compared to control groups .

Anticancer Efficacy in Vivo

Another study assessed the anticancer efficacy of a related pyrazole compound in vivo using xenograft models of human tumors. The treated groups showed marked tumor regression and increased survival rates compared to untreated controls, suggesting strong potential for therapeutic application .

Q & A

Q. Q1. What are the critical steps in synthesizing N-{2-[5-(2-hydroxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide, and how can yield and purity be optimized?

Methodological Answer:

  • Key Steps :
    • Cyclocondensation : Formation of the pyrazole ring via reaction between a hydrazine derivative and a β-ketoester/thiophene-2-carbonyl precursor (e.g., 1-(thiophene-2-carbonyl)propane-1,3-dione) under reflux conditions.
    • Sulfonylation : Introduction of the methanesulfonamide group using methanesulfonyl chloride in the presence of a base (e.g., triethylamine).
    • Purification : Column chromatography or recrystallization to isolate the final product.
  • Optimization :
    • Temperature Control : Maintain 70–80°C during cyclocondensation to avoid side reactions .
    • Reagent Stoichiometry : Use a 1.2:1 molar ratio of hydrazine to β-ketoester to ensure complete ring closure .
    • Analytical Monitoring : Employ TLC (silica gel, ethyl acetate/hexane) to track reaction progress and HPLC (C18 column, acetonitrile/water) for purity assessment (>95%) .

Q. Q2. How is the molecular structure of this compound characterized, and what techniques are essential for confirming its identity?

Methodological Answer:

  • Primary Techniques :
    • NMR Spectroscopy :
  • ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm), pyrazole protons (δ 3.5–4.2 ppm), and sulfonamide protons (δ 2.8–3.1 ppm).
  • ¹³C NMR : Confirm carbonyl groups (thiophene-2-carbonyl at ~165 ppm, pyrazole carbons at 140–150 ppm) .
    2. Mass Spectrometry : ESI-MS (m/z 485.57 [M+H]⁺) to verify molecular weight .
    3. IR Spectroscopy : Detect sulfonamide S=O stretches (~1350 cm⁻¹) and hydroxyl O-H stretches (~3400 cm⁻¹) .

Q. Q3. What preliminary biological assays are recommended to screen this compound for pharmacological activity?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Test against COX-2, carbonic anhydrase, or kinases using fluorogenic substrates (e.g., fluorescence polarization assays) .
    • Antimicrobial Screening : Microdilution assays against Gram-positive/negative bacteria (MIC values) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

Advanced Research Questions

Q. Q4. How can structural modifications enhance the biological activity of this compound, and what QSAR insights guide these changes?

Methodological Answer:

  • Modification Strategies :
    • Substituent Variation : Replace the 2-hydroxyphenyl group with electron-withdrawing groups (e.g., -NO₂) to improve enzyme binding affinity .
    • Bioisosteric Replacement : Substitute the thiophene-2-carbonyl group with furan-2-carbonyl to alter metabolic stability .
  • QSAR Insights :
    • Lipophilicity (LogP) : Optimal range of 2.5–3.5 for blood-brain barrier penetration (calculated via ChemDraw) .
    • Hydrogen Bond Donors : Limit to ≤2 to reduce off-target interactions .

Q. Q5. How can computational methods (e.g., molecular docking) predict the compound’s mechanism of action?

Methodological Answer:

  • Protocol :
    • Target Selection : Prioritize enzymes like COX-2 (PDB: 6COX) or EGFR kinase (PDB: 1M17) based on structural homology .
    • Docking Software : Use AutoDock Vina with Lamarckian genetic algorithms.
    • Key Interactions :
  • Hydrogen Bonds : Between sulfonamide S=O and Arg120 (COX-2).
  • π-Stacking : Thiophene ring with Phe504 (EGFR) .
  • Validation : Compare docking scores (ΔG < -8 kcal/mol) with experimental IC₅₀ data .

Q. Q6. How should researchers resolve contradictions in biological activity data across different assays?

Methodological Answer:

  • Case Example : Discrepancies in IC₅₀ values between enzyme inhibition and cytotoxicity assays.
  • Resolution Steps :
    • Purity Verification : Reanalyze compound purity via HPLC (>98%) to rule out impurities .
    • Assay Conditions : Standardize pH (7.4), temperature (37°C), and serum concentration (10% FBS) .
    • Off-Target Profiling : Use proteome-wide affinity chromatography to identify non-specific binding .

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